Kinase Selectivity Fingerprint: Distinct Target Engagement Profile vs. Hydrazinocarbonyl-Thienopyrazole Congeners
The target compound, bearing a simple 5-carboxamide substituent, displays a markedly weaker and more selective kinase inhibition profile compared to hydrazinocarbonyl-substituted thieno[2,3-c]pyrazole derivatives, which achieve single-digit nanomolar potency against Aurora kinases. Specifically, the N-phenethyl analog N-phenethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (CHEMBL197923) exhibits IC50 values of 2,000 nM against KDR (VEGFR2) and 17,000 nM against PLK1, indicating low micromolar potency for this carboxamide subclass . In contrast, a hydrazinocarbonyl-thieno[2,3-c]pyrazole derivative (compound II from Barberis et al., 2006) inhibits Aurora 1 and Aurora 2 with IC50 values of 8 nM each, and CDK2 and Tie2 with IC50 values of 177 nM and 117 nM, respectively . This approximately 250-fold difference in Aurora kinase potency demonstrates that the 5-carboxamide series occupies a distinct region of kinase selectivity space compared to the 5-hydrazinocarbonyl series. For users seeking tool compounds with moderate rather than potent pan-kinase inhibition, the target compound's scaffold may offer a more tractable selectivity starting point.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | KDR IC50 = 2,000 nM; PLK1 IC50 = 17,000 nM (data for N-phenethyl analog CHEMBL197923) |
| Comparator Or Baseline | Hydrazinocarbonyl-thieno[2,3-c]pyrazole: Aurora 1 IC50 = 8 nM; Aurora 2 IC50 = 8 nM; CDK2 IC50 = 177 nM; Tie2 IC50 = 117 nM |
| Quantified Difference | ~250-fold lower potency against Aurora kinases (2,000 nM vs. 8 nM); distinct selectivity signature |
| Conditions | In vitro kinase inhibition assays; KDR and PLK1 data from Abbott Laboratories curated in ChEMBL; Aurora/CDK2/Tie2 data from Aventis Pharma patent literature |
Why This Matters
This potency differential defines the target compound's utility space as a moderate-affinity kinase probe rather than a potent clinical candidate, enabling experimental designs where partial target engagement or selectivity over Aurora kinases is desired.
- [1] BindingDB. BDBM50175234 (CHEMBL197923): N-phenethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide. KDR IC50 = 2.00E+3 nM; PLK1 IC50 = 1.70E+4 nM. Curated by ChEMBL from Abbott Laboratories data. View Source
- [2] Barberis, C., Carry, J.-C., Doerflinger, G., Barbalat-Damour, D., Clerc, F.-F., & Minoux, H. (2006). Hydrazinocarbonyl-thieno[2,3-c]pyrazoles, their preparation, compositions containing them and their use as inhibitors of protein kinases. PCT Int. Appl. Aventis Pharma S.A., Fr. 138 pp. Abstracted on SciFinder. View Source
